molecular formula C12H10BrNOS B7526838 N-Benzyl-3-bromothiophene-2-carboxamide

N-Benzyl-3-bromothiophene-2-carboxamide

Cat. No.: B7526838
M. Wt: 296.18 g/mol
InChI Key: JQWYKQVBCCWLFP-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromothiophene-2-carboxamide is a brominated thiophene derivative featuring a benzyl-substituted carboxamide group at the 2-position of the heterocyclic ring. Its molecular structure combines a thiophene core with a bromine atom at position 3 and an N-benzyl carboxamide moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances reactivity for cross-coupling reactions, while the benzyl group may influence solubility and steric interactions in biological systems.

Structural characterization of such compounds typically employs techniques like X-ray crystallography (using software such as SHELX or OLEX2 ) and spectroscopic methods (NMR, elemental analysis).

Properties

IUPAC Name

N-benzyl-3-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c13-10-6-7-16-11(10)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWYKQVBCCWLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-bromothiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the third position.

    Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group at the second position. This can be achieved through a reaction with carbon dioxide or a carboxylating agent.

    Benzylation: The final step involves the introduction of the benzyl group. This can be done through a nucleophilic substitution reaction where the nitrogen atom of the carboxamide group reacts with benzyl chloride or benzyl bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Benzyl-3-bromothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved are still under investigation and may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound 13f: 3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide
  • Structure: Unlike N-Benzyl-3-bromothiophene-2-carboxamide, 13f contains a fused benzothieno[3,2-b]furan system instead of a simple thiophene ring. The bromine atom is positioned on the benzothiophene moiety, and the carboxamide group is modified with an aminocarbonylamino substituent .
  • Synthesis : Prepared via multi-step reactions starting from precursor 11f, yielding a pale brown solid with a high melting point (>300°C), indicative of strong intermolecular interactions .
  • Spectroscopy : ¹H-NMR (DMSO-d6) shows broad peaks at δ 6.90 (2H) and δ 7.50–7.90, suggesting aromatic proton environments distinct from those in the simpler thiophene derivative .
Benzathine Benzylpenicillin
  • Structure : A penicillin derivative with a bicyclic β-lactam core and a dibenzylethylenediamine salt. While unrelated to thiophenes, its carboxamide-like groups (e.g., phenylacetamido) highlight how amide functionalities influence solubility and stability in pharmaceuticals .

Physicochemical Properties

Property This compound Compound 13f Benzathine Benzylpenicillin
Core Structure Thiophene Benzothieno-furan β-Lactam bicyclic system
Substituents 3-Br, N-Benzyl carboxamide 6-Br, Aminocarbonylamino Phenylacetamido, dibenzylethylenediamine salt
Melting Point Not reported >300°C Decomposes upon heating
Solubility Likely moderate in DMSO (inferred from NMR) Soluble in DMSO Water-insoluble; forms suspensions
Synthetic Complexity Moderate High (multi-step fusion) Industrially optimized

Key Research Findings

  • Synthetic Challenges : Compound 13f’s low yield (15%) underscores the difficulty of synthesizing fused heterocycles compared to simpler thiophene derivatives .
  • Spectroscopic Differentiation : Broad NMR peaks in 13f contrast with sharper signals expected for this compound, reflecting differences in aromatic proton environments .
  • Thermal Stability : The high melting point of 13f suggests stronger crystal packing forces than in the target compound, which lacks a fused ring system .

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